Product packaging for Dimethyl sebacate(Cat. No.:CAS No. 106-79-6)

Dimethyl sebacate

Cat. No.: B1680942
CAS No.: 106-79-6
M. Wt: 230.30 g/mol
InChI Key: ALOUNLDAKADEEB-UHFFFAOYSA-N
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Description

Dimethyl Sebacate (DMS), chemically known as Decanedioic Acid Dimethyl Ester , is a high-purity organic compound supplied for laboratory research applications. With the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol , this ester is characterized as a white or colorless to light yellow powder or lump that can form a clear liquid when melted . Its physical properties include a melting point of approximately 26°C and a boiling point of 158°C at 10 mmHg . It is insoluble in water but soluble in common organic solvents such as ether, acetone, and ethanol . For researchers, this compound serves as a valuable building block and intermediate in synthetic chemistry. Its primary research applications include its use as a plasticizer in the study of polymer and cellulosic resin formulations and as a starting material or intermediate for the synthesis of other compounds, such as UV stabilizers and pharmaceutical products . It is also investigated for its use as a fragrance agent and in cosmetic applications . Furthermore, its origin from castor oil makes it a compound of interest in green chemistry studies . This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O4 B1680942 Dimethyl sebacate CAS No. 106-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl decanedioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H2,1-2H3
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InChI Key

ALOUNLDAKADEEB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1026740
Record name Dimethyl decanedioate
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Molecular Weight

230.30 g/mol
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Physical Description

White solid; mp = 25-28 deg C; [Alfa Aesar MSDS]
Record name Dimethyl sebacate
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CAS No.

106-79-6
Record name Dimethyl sebacate
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Record name Sebacic acid dimethyl ester
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Record name DIMETHYL SEBACATE
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Record name Decanedioic acid, 1,10-dimethyl ester
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Record name Dimethyl decanedioate
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Record name Dimethyl sebacate
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Record name DIMETHYL SEBACATE
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Regulatory and Design Focused Approaches:

  • Green Chemistry Principles: Applying the 12 Principles of Green Chemistry to the design of new plasticizers can help create safer and more environmentally benign alternatives from the outset. researchgate.net This involves considering factors like toxicity, biodegradability, and leaching potential during the molecular design phase. mdpi.comresearchgate.net
  • Informed Substitution: Replacing more hazardous plasticizers with safer alternatives is a primary strategy. acs.org This requires a thorough assessment of the potential health and environmental effects of the substitutes to avoid "regrettable substitutions". uml.eduresearchgate.netnih.gov
  • Interactive Table: Mitigation Strategies for Environmental Release of Plasticizers

    Strategy Description Application to Dimethyl Sebacate (B1225510)
    Process Optimization Modifying manufacturing processes to reduce waste and hazardous substance use. Use of solid catalysts instead of sulfuric acid to minimize acid waste. google.com
    Improved Permanence Designing plasticizers that are less likely to leach from the final product. Increasing molecular weight of ester-based plasticizers can reduce leaching. mdpi.comresearchgate.net
    Biodegradable Materials Developing polymers that break down naturally in the environment. Dimethyl sebacate is used in the synthesis of biodegradable polyesters. mdpi.com
    Waste Management Implementing proper disposal and treatment methods for plasticizer-containing waste. Incineration of waste and use of sewage treatment for wastewater. arkema.com
    Green Chemistry Design Proactively designing safer and more environmentally friendly chemicals. Considering toxicity and biodegradability in the development of new plasticizer molecules. researchgate.net
    Informed Substitution Replacing hazardous plasticizers with demonstrably safer alternatives. Using this compound as an alternative to certain phthalates, with consideration of its own ecotoxicity profile. uml.edu

    Toxicological Profile and Human Exposure to Dimethyl Sebacate

    Toxicokinetic Studies and Absorption Pathways

    While specific studies on the absorption, distribution, metabolism, and excretion (ADME) of dimethyl sebacate (B1225510) are not available, its physicochemical properties offer insights into its likely behavior in the body. uantwerpen.be

    Based on its characteristics, absorption of dimethyl sebacate through oral, dermal, and inhalation routes is possible. arkema.com The low molecular weight, low octanol-water partition coefficient (log Kow), and moderate water solubility suggest that it can be absorbed from the gastrointestinal tract after ingestion. uantwerpen.be Its low molecular weight also indicates a potential for moderate dermal absorption. uantwerpen.be Inhalation exposure could also lead to absorption. uantwerpen.be

    Diesters like this compound are generally expected to be metabolized in the body. scbt.com This process likely involves the breakdown of the ester into sebacic acid and methanol. scbt.com These resulting substances can be further metabolized and conjugated, with the final products being excreted primarily in the urine. scbt.com

    Acute and Chronic Toxicity Assessments

    This compound exhibits a low order of acute toxicity. scbt.com Studies on similar diesters show a low level of toxicity, and this compound is not classified as harmful by ingestion based on available animal and human evidence. scbt.com Ingestion may, however, lead to gastrointestinal discomfort, including nausea and vomiting. scbt.com

    Acute Toxicity Data for this compound and Related Compounds

    Compound Test Type Species Result Reference
    This compound Oral LD50 Rat >16,000 mg/kg xerox.com
    Diethyl sebacate Oral LD50 Rat 14,470 mg/kg sigmaaldrich.com
    Dioctyl sebacate (DOS) Oral LD50 Rat >4560 mg/kg cpsc.gov
    Dioctyl sebacate (DOS) Oral LD50 Mouse >2000 mg/kg cpsc.gov

    This table is interactive. Click on the headers to sort the data.

    Skin Irritation: this compound is not considered a skin irritant based on animal models. scbt.com However, prolonged or repeated contact may cause mild skin irritation, including redness, swelling, and dryness. 3m.comscbt.com Good hygiene practices are recommended to minimize exposure. scbt.com It is also advised that individuals with open cuts or irritated skin avoid contact with the substance. scbt.com

    Eye Irritation: Direct contact with the eyes may cause transient discomfort, tearing, or redness. scbt.com Some sources indicate it can cause serious eye damage or irritation. arkema.comsigmaaldrich.comchemicalbook.comaksci.com In the event of eye contact, rinsing with water is recommended, and seeking medical attention if irritation persists. scbt.com

    Respiratory Tract Irritation: Inhalation of this compound is not expected to cause respiratory irritation based on animal models. scbt.com However, some data suggests it may cause respiratory irritation. 3m.comaksci.comdap.com Good hygiene and control measures are advised to minimize inhalation exposure. scbt.com

    Long-term exposure to this compound is not believed to cause chronic adverse health effects, according to animal studies. scbt.com Nevertheless, minimizing all routes of exposure is a standard precautionary measure. scbt.com There is no data available on the carcinogenicity of this compound. arkema.com

    Reproductive and Developmental Toxicity Investigations

    Evaluation of Reproductive Effects in Animal Models

    The assessment of the reproductive toxicity of this compound often relies on direct studies and data from structurally similar diester compounds through a process known as read-across. Available test data for this compound indicate that it did not lead to adverse effects on reproduction. arkema.com Further supporting this, studies on analogous diesters covering a carbon number range of C12 to C32 are considered sufficient for a read-across assessment for other diesters within the same group, including this compound. scbt.com

    For instance, a reproductive/developmental toxicity screening test conducted via oral gavage on dibutyl maleate, a structurally related compound, reported no adverse effects on reproduction. scbt.comscbt.com Similarly, a 19-week oral feeding study involving sebacic acid, bis(2-ethylhexyl) ester (DEHS) also found no adverse reproductive effects. scbt.com In studies with other related diesters, such as di(2-ethylhexyl) adipate (B1204190) (DEHA), fertility was not affected, and a No-Observed-Adverse-Effect Level (NOAEL) for fertility was established at 1080 mg/kg bw/day. researchgate.net While some phthalates, another class of diesters, have been shown to impair normal male development in rodents, this is not a universal characteristic of all diester compounds. epa.gov

    Table 1: Summary of Reproductive Toxicity Studies on this compound and Related Diesters

    CompoundStudy TypeSpeciesKey FindingsReference
    This compound Data Assessment-Did not cause adverse effects on reproduction based on available test data. arkema.com
    Dibutyl maleate OECD Reproductive/Developmental Toxicity Screening-No adverse effects on reproduction reported. scbt.comscbt.com
    Sebacic acid, bis(2-ethylhexyl) ester 19-week Oral Feeding Study-No adverse reproductive effects reported. scbt.com
    Di(2-ethylhexyl) adipate (DEHA) One-Generation StudyRatFertility not affected. NOAEL for fertility: 1080 mg/kg bw/day. researchgate.net

    Genotoxicity and Carcinogenicity Assessments

    Mutagenicity and Chromosome Damage Studies

    The genotoxic potential of this compound has been investigated, though the results remain somewhat inconclusive. In vitro studies have yielded findings that necessitate further in vivo testing to definitively determine the hazard potential. arkema.com The European Chemicals Agency (ECHA) has documented a study aimed at evaluating this compound for its ability to cause chromosome aberrations. europa.eu

    To supplement the direct data, results from structurally similar diesters are often considered. Several related adipate and sebacate esters have been evaluated for genotoxicity and have consistently tested negative. scbt.com For example, adipic acid diisononyl ester and sebacic acid bis(2-ethylhexyl) ester were both negative in the Ames assay, a test for gene mutations. scbt.com Furthermore, adipic acid, bis(2-ethylhexyl) ester was found to be negative in both the Ames and mouse lymphoma assays and did not cause chromosomal aberrations in Chinese hamster ovary cells or in the mouse micronucleus test. scbt.com Similarly, dibutyl sebacate's weight of evidence suggests it does not cause gene mutations or chromosome damage. cpsc.gov The negative results from these analogous compounds, which cover a range of carbon numbers, suggest it is unlikely that diesters in this group are genotoxic. scbt.com

    Table 3: Genotoxicity Profile of this compound and Related Compounds

    CompoundAssay TypeTest SystemResultReference
    This compound In Vitro Studies-Inconclusive arkema.com
    This compound Chromosome Aberration-Study conducted to evaluate potential. europa.eu
    Adipic acid diisononyl ester Ames AssayS. typhimuriumNegative scbt.com
    Sebacic acid, bis(2-ethylhexyl) ester Ames AssayS. typhimuriumNegative scbt.com
    Adipic acid, bis(2-ethylhexyl) ester Ames AssayS. typhimuriumNegative scbt.com
    Adipic acid, bis(2-ethylhexyl) ester Mouse Lymphoma AssayMammalian CellsNegative scbt.com
    Adipic acid, bis(2-ethylhexyl) ester Chromosome AberrationChinese Hamster Ovary CellsNegative scbt.com
    Adipic acid, bis(2-ethylhexyl) ester Micronucleus TestMouseNegative scbt.com
    Dibutyl Sebacate Gene Mutation/Chromosome Damage-Negative (Weight of Evidence) cpsc.gov

    Carcinogenic Potential Evaluation

    There is currently no data available to evaluate the carcinogenic potential of this compound. arkema.comchemicalbook.com Regulatory bodies and safety data assessments consistently report that no component of the product is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC). chemicalbook.comsigmaaldrich.comsigmaaldrich.com Likewise, it is not listed as a known or anticipated carcinogen by the National Toxicology Program (NTP) or regulated as a carcinogen by the Occupational Safety and Health Administration (OSHA). sigmaaldrich.comsigmaaldrich.com The IARC has a formal program for critically reviewing data on the carcinogenicity of chemicals to which humans are exposed, but this compound has not been evaluated under this program to date. iarc.fr

    Human Exposure Assessment and Risk Characterization

    Human exposure to this compound is possible for specific populations. arkema.com The compound is used as a plasticizer, a softening agent, an additive in solvents for resins, and as a chemical intermediate in the manufacturing of light stabilizers. arkema.comuantwerpen.be Consequently, both workers involved in the manufacturing and use of the substance, as well as consumers using end-products, may be exposed. arkema.com

    The indoor environment is a relevant setting for exposure, as scientific studies have identified and quantified this compound in residential dust samples. researchgate.net Ingestion of dust is considered a critical pathway for human exposure to various indoor contaminants. researchgate.net

    A risk characterization integrates the toxicological profile with exposure potential. Given that this compound is not classified for reproductive or developmental toxicity based on current data arkema.com, and that structurally similar compounds are largely negative for genotoxicity scbt.com, the risk from typical exposure levels appears to be low. The lack of data on carcinogenicity represents a data gap. arkema.comchemicalbook.com Based on its physicochemical properties, when released into the environment, this compound is expected to primarily partition to water, where it is readily biodegradable and has a low potential for bioaccumulation, suggesting it does not pose a significant risk to the food chain. arkema.com

    Occupational Exposure Scenarios and Control Measures

    Occupational exposure to this compound can occur during its manufacture and use as an intermediate of synthesis and as a plasticizer. arkema.com While many industrial processes involving this compound are performed in closed systems to minimize exposure, certain activities present a higher risk. arkema.com Handling, loading, sampling, and maintenance operations are key scenarios where worker exposure is more likely. arkema.com

    To mitigate these risks, a combination of engineering and organizational controls is recommended.

    Engineering Controls:

    Ventilation: Work areas should be well-ventilated, with sufficient air exchange and/or exhaust systems to maintain low airborne concentrations. arkema.comaksci.com

    Emergency Stations: Eyewash fountains, handwash stations, and safety showers should be located near workstations. arkema.comaksci.com

    Organizational Controls:

    Hygiene Standards: Implementation of good basic standards of occupational hygiene is crucial. arkema.com This includes washing hands after handling the substance and before breaks, and ensuring contaminated clothing is changed. sigmaaldrich.comscbt.com

    Worker Training: Operatives must be well-informed about the hazards of this compound and trained in procedures to minimize exposure. arkema.com

    Safe Handling Practices: All unnecessary personal contact with the chemical should be limited. scbt.com Eating, drinking, or smoking in handling areas is prohibited. scbt.com Containers should be kept securely sealed when not in use. scbt.com

    Tool Usage: Non-sparking tools should be used to prevent ignition. arkema.com

    Personal Protective Equipment (PPE): The use of PPE is a critical last line of defense. The specific type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace. chemicalbook.com

    PPE TypeDescriptionStandards
    Eye/Face Protection Safety glasses with side protection, goggles, or a face shield are recommended to prevent eye contact, as the substance can cause serious eye damage. aksci.comsigmaaldrich.comchemicalbook.comEquipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). sigmaaldrich.comchemicalbook.com
    Skin Protection Impervious clothing and gloves should be worn. scbt.comchemicalbook.com Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact. chemicalbook.comProtective gloves should satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374. chemicalbook.com
    Respiratory Protection Generally not required if there is adequate ventilation. chemicalbook.com However, if an assessment indicates it is necessary, a NIOSH-approved respirator should be used. aksci.comFilter type ABEK is a recommended filter type. sigmaaldrich.com

    Consumer Exposure through Product Use (e.g., Food Packaging, Indoor Dust)

    Consumers can be exposed to this compound through various products, primarily from its use as a plasticizer. atamanchemicals.com While exposure levels for consumers are generally considered to be very low, the compound has been detected in several common exposure sources. arkema.com

    Food Packaging: this compound is used as a plasticizer in food packaging materials. atamanchemicals.comresearchgate.net It has been identified as a substance that can migrate from packaging into food simulants. researchgate.net The U.S. Food and Drug Administration (FDA) lists this compound as an indirect additive used in food contact substances. atamanchemicals.comfda.gov Migration can be influenced by factors such as the type of food, temperature, and contact time. mdpi.com Research has shown its presence in the migration from inks used on food packaging. researchgate.net

    Indoor Dust: Indoor dust serves as a reservoir for a wide range of semi-volatile organic compounds (SVOCs), including plasticizers. uantwerpen.benih.gov Humans spend a significant amount of time indoors, making indoor dust a notable pathway for exposure to industrial chemicals. nih.govresearchgate.net

    Recent studies have identified and quantified this compound in house dust. A study in Belgium detected this compound in dust samples collected during the summer. researchgate.net Another suspect screening analysis of house dust in Belgium also reported its detection. uantwerpen.be The presence of such non-phthalate plasticizers in indoor dust is a growing area of research, as they are used as replacements for some traditional phthalate (B1215562) plasticizers. nih.gov

    Biomonitoring for this compound and its Metabolites in Human Samples (e.g., Urine)

    Biomonitoring is the assessment of human exposure to chemicals by measuring the chemicals or their metabolites in human specimens such as blood or urine. europa.eu Urine is a commonly used matrix for biomonitoring studies because it is non-invasive to collect and can be used to monitor a variety of water-soluble substances and their biotransformation products. uantwerpen.be

    The development of analytical methods is a crucial first step for including a chemical in biomonitoring studies. nih.gov This involves identifying appropriate biomarkers, which could be the parent compound or its metabolites. nih.gov For this compound, research has focused on developing methods for its analysis in various matrices.

    An Agilent 1290 Infinity LC system coupled to an Agilent 6530 QTOF-MS has been used for the analysis of its biotransformation products in in-vitro studies, which provides a foundation for methods applicable to human samples like urine. uantwerpen.be While specific large-scale biomonitoring studies quantifying this compound or its specific metabolites in the general population are not widely reported in the provided search results, the analytical groundwork is being laid. uantwerpen.be The identification of this compound in indoor dust, a significant exposure source, underscores the relevance of developing and applying biomonitoring methods to assess human exposure levels. researchgate.netresearchgate.net

    The process of prioritizing chemicals for biomonitoring often involves considering evidence of both potential toxicity and human exposure. nih.gov The detection of this compound in consumer products and indoor environments suggests that human exposure is occurring, making it a candidate for future biomonitoring efforts to understand the extent of this exposure in the population. researchgate.netuantwerpen.be

    Analytical Methodologies for Dimethyl Sebacate Detection and Characterization

    Chromatographic Techniques

    Chromatography is a fundamental technique for separating and quantifying components within a mixture. For dimethyl sebacate (B1225510), both gas and liquid chromatography are extensively utilized.

    Gas Chromatography (GC) for Purity and Quantitative Analysis

    Gas chromatography (GC) is a cornerstone for assessing the purity and conducting quantitative analysis of dimethyl sebacate. atamanchemicals.com This technique is particularly well-suited for volatile and thermally stable compounds like this compound. In a typical GC analysis, the sample is vaporized and injected into a chromatographic column. An inert gas, such as helium or nitrogen, carries the sample through the column, which contains a stationary phase that interacts differently with various components of the sample. This differential interaction leads to the separation of the components, which are then detected as they exit the column.

    The purity of this compound is often determined by GC, with commercial grades typically specifying a purity of 98.0% or higher. atamanchemicals.com For quantitative analysis, a known amount of an internal standard is added to the sample. The ratio of the peak area of this compound to that of the internal standard is then used to calculate its concentration. tandfonline.com This method provides a high degree of accuracy and precision for determining the amount of this compound in a sample. mnstate.edumedcraveonline.com For instance, a developed GC method for plasticizers, including dibutyl sebacate (a related compound), demonstrated good linearity and accuracy over a defined analytical range. medcraveonline.com

    Several GC methods have been developed for the analysis of plasticizers, including sebacates, in various matrices. These methods often employ a capillary column, such as a DB-1 column (30m x 320µm; 3.0µm film), and a flame ionization detector (FID). tandfonline.commedcraveonline.com The operational parameters, including column temperature, carrier gas flow rate, and injection volume, are optimized to achieve efficient separation and sensitive detection. researchgate.net For example, a GC method for determining plasticizers in delayed-release tablets showed a limit of quantitation (LOQ) that was more sensitive than some high-performance liquid chromatography (HPLC) methods. medcraveonline.com

    Table 1: Typical GC Parameters for Plasticizer Analysis

    ParameterValue
    ColumnDB-1 (30m x 320µm; 3.0µm film) or similar
    Carrier GasNitrogen or Helium
    DetectorFlame Ionization Detector (FID)
    Injection Volume1.0 µL
    Temperature ProgramExample: Initial 200°C for 5 min, ramp at 10°C/min to 280°C, hold for 7 min

    This table presents a generalized set of parameters; specific conditions may vary depending on the exact instrumentation and analytical goals.

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

    For the detection of trace levels of this compound and the identification of its metabolites, liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice. ebi.ac.ukresearchgate.netwikipedia.org This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. measurlabs.commst.or.jp LC is particularly advantageous for analyzing less volatile or thermally labile compounds that are not suitable for GC. researchgate.net

    In LC-MS/MS, the sample is first separated by an LC column. The separated components then enter the mass spectrometer, where they are ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z). mst.or.jp In tandem mass spectrometry (MS/MS), specific ions are selected and fragmented, and the resulting fragment ions are analyzed. This process provides a high degree of structural information, enabling confident identification of the compound. measurlabs.com

    LC-MS/MS has been successfully employed to quantify newly identified compounds, including this compound, in residential dust samples. ebi.ac.uk The method involved vortex and ultrasonic extraction, followed by Florisil fractionation and analysis by LC-MS/MS, achieving low limits of quantification (LOQs) in the nanogram per gram range. ebi.ac.uk Furthermore, LC-MS has been instrumental in identifying this compound as a migrating substance from food packaging materials. researchgate.net The technique's ability to analyze complex mixtures makes it invaluable for such studies. researchgate.netwikipedia.org

    The identification of metabolites is another critical application of LC-MS/MS. ijpras.commdpi.com After a substance is metabolized, its structure is altered. LC-MS/MS can detect these modified structures, providing insights into the metabolic fate of the parent compound. ijpras.comlcms.cz High-resolution mass spectrometry (HRMS) coupled with LC is particularly effective in this regard, as it provides highly accurate mass measurements, which aids in the determination of the elemental composition of the metabolites. ijpras.com

    Table 2: LC-MS/MS for Trace Analysis of this compound in Dust ebi.ac.uk

    ParameterFinding
    Sample MatrixResidential Dust
    Analytical TechniqueLiquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
    Detection Frequency (Winter)8% - 52%
    Detection Frequency (Summer)4% - 56%
    Method LOQ Range3.8 - 94 ng/g
    This compound DetectionDetected only in summer samples

    Spectroscopic Characterization

    Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups present in this compound.

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. scielo.brlibretexts.org Both proton (¹H) and carbon-13 (¹³C) NMR are used for the structural elucidation of this compound. scielo.brresearchgate.net

    ¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum reveal the connectivity of the atoms.

    ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in the this compound molecule will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of these signals indicates the type of carbon atom (e.g., carbonyl, methylene, methyl). bhu.ac.in Proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. bhu.ac.in

    The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the structure of this compound. scielo.br

    Table 3: Predicted ¹³C NMR Chemical Shifts for this compound chemicalbook.com

    Carbon AtomChemical Shift (ppm)
    C=O~174
    O-CH₃~51
    -CH₂- (adjacent to C=O)~34
    -CH₂- (internal)~29
    -CH₂- (central)~25

    Note: These are approximate chemical shift values and can vary slightly depending on the solvent and other experimental conditions.

    Infrared (IR) Spectroscopy for Functional Group Analysis

    Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.eduutdallas.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. vscht.cz The absorption of this radiation at characteristic wavenumbers corresponds to the presence of specific functional groups. bellevuecollege.edu

    The IR spectrum of this compound exhibits characteristic absorption bands that confirm its identity as an ester. The most prominent feature is a strong absorption band in the region of 1740-1720 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. libretexts.orgmasterorganicchemistry.com Additionally, the spectrum will show C-O stretching vibrations in the 1300-1000 cm⁻¹ region and C-H stretching vibrations from the alkane chain just below 3000 cm⁻¹. libretexts.org The presence and position of these key absorption bands provide a molecular "fingerprint" that is useful for the identification and quality control of this compound. utdallas.eduidu.ac.id

    Table 4: Characteristic IR Absorption Bands for this compound

    Functional GroupBond VibrationCharacteristic Absorption (cm⁻¹)
    EsterC=O Stretch~1735 (strong, sharp)
    EsterC-O Stretch~1250-1150 (strong)
    AlkaneC-H Stretch~2950-2850 (medium to strong)
    AlkaneC-H Bend~1465 and ~1375 (medium)

    This table provides typical ranges for the indicated functional groups.

    Advanced Analytical Approaches

    Beyond the standard chromatographic and spectroscopic methods, advanced analytical approaches are being developed and applied for the analysis of this compound and related compounds. These methods often involve the coupling of multiple analytical techniques to enhance sensitivity, selectivity, and identification capabilities.

    For instance, the combination of gas chromatography with high-resolution mass spectrometry (GC-HRMS) offers highly accurate mass measurements, which aids in the identification of unknown compounds and provides greater confidence in analytical results. researchgate.net Techniques like GC coupled to a time-of-flight (TOF) mass analyzer allow for rapid screening and accurate mass determination. researchgate.net

    In the realm of liquid chromatography, ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (UPLC-MS) provides faster separations and higher resolution compared to conventional HPLC. researchgate.net Furthermore, ion mobility mass spectrometry (IM-MS) can be used in conjunction with LC-MS to provide an additional dimension of separation based on the size and shape of the ions, which is particularly useful for confirming the identity of proposed candidate structures. researchgate.net

    These advanced techniques are crucial for addressing complex analytical challenges, such as the detection of non-intentionally added substances (NIAS) in food contact materials, where this compound may be present. researchgate.netnih.gov The development of multi-analyte methods using techniques like GC-MS/MS and LC-MS/MS allows for the simultaneous quantification of a wide range of plasticizers and additives, including sebacates, in various sample matrices. rsc.orgresearchgate.net

    Suspect Screening Analysis (SSA) Workflows for Novel Plasticizer Identification

    Suspect screening analysis (SSA) has emerged as a powerful technique for identifying new or emerging chemical contaminants, such as novel plasticizers like this compound, in various environmental and consumer product samples. researchgate.netnih.gov This approach is particularly useful when a comprehensive list of all potential chemicals is not available, bridging the gap between targeted analysis of known compounds and non-targeted analysis of complete unknowns. diva-portal.org

    SSA workflows typically involve creating a suspect list of compounds that are potentially present in a sample. nih.govuantwerpen.be For identifying novel plasticizers, this list might include various esters, such as "adipates," "azelates," "sebacates," "benzoates," and "citrates". nih.govuantwerpen.beebi.ac.uk High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), is a key analytical tool in SSA. nih.govuantwerpen.bemdpi.com This instrumentation allows for the accurate mass measurement of detected compounds, which can then be compared against the masses of the compounds in the suspect list for tentative identification. nih.govmdpi.com

    Research Findings:

    A study focused on identifying new chemicals in indoor dust utilized an SSA workflow to analyze samples collected from homes. nih.govuantwerpen.be An in-house suspect list was curated, which included "sebacates" among other compound groups. nih.govebi.ac.uk Through this methodology, this compound (DMS) was identified as one of seven newly reported chemicals in the dust samples. nih.govuantwerpen.beresearchgate.net The detection frequencies of these compounds varied with the seasons, suggesting that environmental factors like temperature might influence their release from consumer products. nih.govuantwerpen.be

    In another study, SSA was used to identify chemicals in consumer products, leading to the tentative identification of 1602 unique chemical signatures, a significant portion of which were not previously listed in public databases of consumer product chemicals. researchgate.net This highlights the utility of SSA in expanding our knowledge of chemical exposures from everyday items.

    The table below summarizes the findings of a study that used SSA to identify novel compounds in indoor dust. nih.govresearchgate.net

    CompoundDetection Frequency (Winter)Detection Frequency (Summer)
    Dimethyl azelate (DMA)8% - 52%4% - 56%
    This compound (DMS) DetectedDetected
    Di-propylene glycol dibenzoate (DiPGDB)88% contribution92% contribution
    Tri-n-butyl trimellitate (TBTM)DetectedDetected
    Isooctyl 2-phenoxyethyl terephthalate (B1205515) (IOPhET)DetectedDetected
    Bis-3,5,5-trimethylhexyl phosphate (B84403) (TMHPh)DetectedDetected

    Data sourced from studies on indoor dust analysis. nih.govresearchgate.net

    Gel Permeation Chromatography (GPC) for Molecular Weight and Dispersity Determination of Polymers

    Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental analytical technique for characterizing polymers. wikipedia.orgintertek.comeag.com It separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.orgwarwick.ac.uk This method is instrumental in determining key properties of polymers such as molecular weight and molecular weight distribution (dispersity). wikipedia.orgintertek.comwarwick.ac.uk

    In a typical GPC analysis, a polymer sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. intertek.comeag.com Larger polymer molecules cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. eag.comwarwick.ac.uk Conversely, smaller molecules can diffuse into the pores, taking a longer path and eluting later. eag.comwarwick.ac.uk By calibrating the system with polymer standards of known molecular weights, the molecular weight of an unknown polymer sample can be determined. wikipedia.orgwarwick.ac.uk

    GPC can determine various molecular weight averages, including:

    Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. wikipedia.org

    Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules. wikipedia.org

    Dispersity (Đ): Also known as the polydispersity index (PDI), it is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. wikipedia.org

    The choice of solvent and detector is crucial for accurate GPC analysis. intertek.com Common solvents include tetrahydrofuran (B95107) (THF), while detectors can range from refractive index (RI) detectors to more advanced multi-angle laser light-scattering (MALLS) and viscosity detectors. intertek.comeag.com

    While GPC is primarily used for polymer analysis, the presence of additives like this compound can sometimes be observed in the chromatogram as discrete peaks, separate from the polymer, oligomer, and monomer fractions. eag.com

    Key Parameters Determined by GPC:

    ParameterDescription
    Number-Average Molecular Weight (Mn)Statistical average molecular weight of all the polymer chains in the sample. wikipedia.org
    Weight-Average Molecular Weight (Mw)An average that accounts for the contribution of each chain to the overall mass of the polymer. wikipedia.org
    Z-Average Molecular Weight (Mz)A higher-order average that is more sensitive to high molecular weight chains. wikipedia.org
    Viscosity Molecular Weight (Mv)The molecular weight determined by viscosity measurements. wikipedia.org
    Dispersity (Đ) or Polydispersity Index (PDI)A measure of the non-uniformity of molecular weights in a polymer sample (Mw/Mn). wikipedia.org

    Application of In Silico Prediction Tools for Metabolism and Environmental Fate

    In silico prediction tools, which are computer-based models, play a vital role in forecasting the metabolic fate and environmental persistence of chemicals like this compound. nih.govdiva-portal.orgljmu.ac.uk These tools utilize Quantitative Structure-Activity Relationship (QSAR) models and other computational methods to predict a substance's properties based on its molecular structure. diva-portal.orgljmu.ac.ukbas.bg This approach is particularly valuable for new or less-studied chemicals where experimental data is scarce. nih.gov

    Metabolism Prediction:

    In silico tools can simulate the metabolic pathways of a compound in biological systems. nih.govbas.bg For instance, software like BioTransformer, Meteor, and the OECD QSAR Toolbox can predict Phase I and Phase II metabolites of a parent compound. nih.govbas.bg These predictions help in identifying potential biomarkers of exposure and understanding the biotransformation of the substance within an organism. nih.gov

    In the context of this compound, which is an ester, a primary metabolic pathway predicted by these tools would likely be hydrolysis, catalyzed by esterase enzymes, leading to the formation of monomethyl sebacate and sebacic acid. uantwerpen.be These metabolites could then undergo further metabolism.

    Environmental Fate Prediction:

    Predicting the environmental fate of a chemical involves assessing its persistence, bioaccumulation potential, and mobility in different environmental compartments. diva-portal.org In silico tools like the US EPA's OPERA (Open-source QSAR-based Property Estimator) can predict key physicochemical properties that influence environmental fate, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). diva-portal.org

    These predictions are crucial for risk assessment, helping to prioritize chemicals for further testing and regulatory action. diva-portal.orgljmu.ac.uk For this compound, these tools can provide insights into its potential to biodegrade in soil and water, its likelihood of accumulating in aquatic organisms, and its mobility in the environment.

    Common In Silico Prediction Tools:

    ToolApplicationPredicted Endpoints
    BioTransformer Metabolism PredictionPhase I and Phase II metabolites. nih.gov
    Meteor Metabolism PredictionBiotransformation pathways and products. nih.gov
    OECD QSAR Toolbox Metabolism & Toxicity PredictionMetabolic activation, DNA binding, protein binding. bas.bg
    OPERA Environmental Fate & Physicochemical PropertiesWater solubility, vapor pressure, Kow, biodegradability. diva-portal.org
    EnviPath Environmental Fate PredictionDegradation pathways. europa.eu

    The integration of these in silico tools provides a powerful framework for assessing the potential risks associated with chemicals like this compound, guiding both experimental research and regulatory decision-making. frontiersin.org

    Q & A

    Basic Research Questions

    Q. What are the standard protocols for synthesizing dimethyl sebacate in laboratory settings, and how can purity be verified?

    • Methodological Answer : Synthesis typically involves esterification of sebacic acid with methanol under acid catalysis. Key steps include refluxing with a Dean-Stark trap for water removal (to drive the reaction) . Purity verification requires gas chromatography (GC) for quantifying residual reactants and nuclear magnetic resonance (NMR) for structural confirmation. For high-purity applications (>99%), fractional distillation or recrystallization may be necessary, with light transmittance analysis (e.g., at 425 nm) to assess clarity .

    Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

    • Methodological Answer :

    • FTIR : Identifies ester functional groups (C=O stretch ~1740 cm⁻¹, C-O stretch ~1240 cm⁻¹).
    • NMR : ¹H NMR peaks at δ 3.65 ppm (methoxy groups) and δ 1.2–1.6 ppm (methylene chains) confirm structure .
    • GC-MS : Detects volatile impurities; retention times should align with reference standards.
      Data interpretation requires calibration against certified standards and statistical validation (e.g., triplicate runs for reproducibility) .

    Q. How should researchers conduct a systematic literature review on this compound’s applications in polymer science?

    • Methodological Answer : Use discipline-specific search terms (e.g., "this compound AND plasticizer," "polyester synthesis") across databases like SciFinder and PubMed. Prioritize peer-reviewed journals and gray literature (e.g., EPA reports) . Exclude non-relevant studies using criteria such as irreproducible methods or lack of physicochemical data . Document screening processes transparently to avoid bias .

    Advanced Research Questions

    Q. What experimental design considerations are critical for studying this compound’s role as a biodegradable plasticizer?

    • Methodological Answer :

    • Variables : Compare mechanical properties (e.g., tensile strength, flexibility) of polymers with/without this compound.
    • Controls : Use established plasticizers (e.g., dibutyl sebacate) for benchmarking.
    • Degradation Studies : Simulate environmental conditions (e.g., soil burial, UV exposure) and quantify mass loss via thermogravimetric analysis (TGA) .
      Ensure sample homogeneity and report uncertainties in measurement instruments (e.g., ±2% for TGA) .

    Q. How can researchers address discrepancies in reported physicochemical properties of this compound across different studies?

    • Methodological Answer :

    • Data Validation : Cross-check experimental conditions (e.g., temperature, solvent purity) that may affect properties like solubility or viscosity.
    • Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, highlighting outliers and methodological inconsistencies .
    • Reproducibility Tests : Replicate key experiments under standardized conditions (e.g., ASTM protocols) .

    Q. What strategies mitigate interference from this compound’s byproducts in chromatographic analysis?

    • Methodological Answer :

    • Column Selection : Use polar stationary phases (e.g., PEG-based) to separate esters from acidic byproducts.
    • Derivatization : Convert residual sebacic acid to volatile esters (e.g., with BF₃-methanol) for clearer GC peaks .
    • Blank Runs : Subtract background signals from solvents/catalysts. Document detection limits (e.g., 0.1% for GC) .

    Q. How can researchers ensure the reproducibility of this compound-based polymer blends in interdisciplinary studies?

    • Methodological Answer :

    • Detailed Protocols : Specify mixing ratios, curing times, and equipment (e.g., twin-screw extruder settings) .
    • Data Sharing : Publish raw rheological data (e.g., viscosity vs. shear rate) in supplementary materials.
    • Collaborative Validation : Partner with independent labs to verify results, addressing variables like humidity or batch-to-batch variation .

    Q. What computational modeling approaches are suitable for predicting the environmental fate of this compound?

    • Methodological Answer :

    • QSPR Models : Predict biodegradation rates using descriptors like logP (octanol-water partition coefficient) and molecular weight .
    • Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aqueous interfaces .
      Validate models against experimental data (e.g., OECD 301B biodegradation tests) .

    Tables for Quick Reference

    Key Property Analytical Method Typical Value Reference
    Melting PointDSC24–26°C
    Density (20°C)Pycnometer1.05 g/cm³
    LogP (Octanol-Water)Shake-Flask Method4.2 ± 0.3

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.